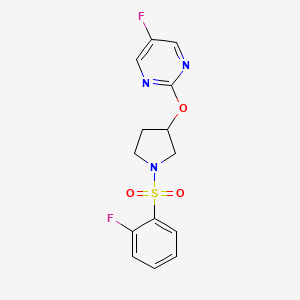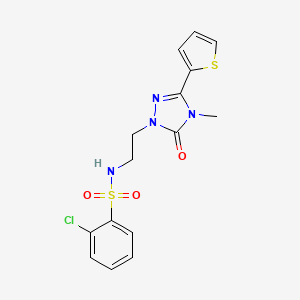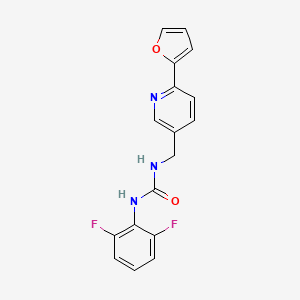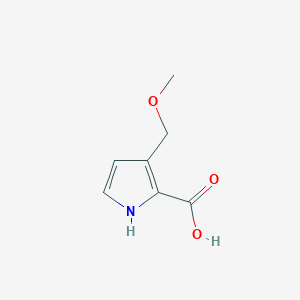
5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a synthetic organic compound characterized by the presence of fluorine atoms, a sulfonyl group, and a pyrrolidine ring attached to a pyrimidine core
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is the proton pump (H+, K+ –ATPase) . This enzyme is responsible for the final step in the secretion of gastric acid in the stomach’s parietal cells .
Mode of Action
This compound acts as a potassium competitive acid blocker (P-CAB) . It competitively inhibits the binding of potassium ions to the H+, K+ –ATPase, thereby inhibiting the function of the proton pump . This inhibition is reversible .
Biochemical Pathways
The compound’s action affects the gastric acid secretion pathway in the stomach’s parietal cells . By inhibiting the proton pump, it prevents the final step of gastric acid secretion, leading to a decrease in stomach acidity .
Result of Action
The result of the compound’s action is a powerful and sustained inhibition of gastric acid secretion . This makes it potentially useful for treating conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome, which are caused by excessive stomach acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with a pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms and sulfonyl group make the compound susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace these groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound can be used as a probe to study enzyme interactions and receptor binding due to its fluorine atoms, which can be detected using techniques like NMR spectroscopy.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to the presence of fluorine atoms and the sulfonyl group.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-((1-((2-chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- 5-Fluoro-2-((1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- 5-Fluoro-2-((1-((2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
Uniqueness
Compared to similar compounds, 5-Fluoro-2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties. The fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-fluoro-2-[1-(2-fluorophenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O3S/c15-10-7-17-14(18-8-10)22-11-5-6-19(9-11)23(20,21)13-4-2-1-3-12(13)16/h1-4,7-8,11H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZIICFJUDZPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate](/img/structure/B2814160.png)
![tert-butyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2814161.png)
![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2814163.png)



![N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]METHANESULFONAMIDE](/img/structure/B2814171.png)
![(E)-{[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]methylidene}(methyl)oxidoazanium](/img/structure/B2814173.png)
![5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride](/img/structure/B2814175.png)
![N'-cyclohexyl-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2814177.png)
![N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide](/img/structure/B2814178.png)

![4-ethyl-1-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2814180.png)
